Piperoxan hydrochloride is an α2 adrenoceptor antagonist. Target: AdrenoceptorInVitro: When the medulla is superfused with α2 adrenoceptor antagonist Piperoxane (50 μM; 5 min) while the pons is with artificial cerebrospinal fluid (ACSF), the three inactive preparations display rhythmic phrenic bursts at a low frequency (2-4 c/min), and the phrenic burst frequency of the 12 active ones significantly increases during the last 3 min of Piperoxane applications (163±12% of the previous mean frequency). In active medullary preparations, the effects of NA applications (25 μM; 5 min) are compared when the preparations sre superfused either by ACSF (n=8) or by the α2 adrenoceptor antagonist Piperoxane (50 μM; PIP-ACSF; n=5). NA applications either alone (NA-ACSF) or with Piperoxane (PIP-ACSF+NA) significantly increases the phrenic burst frequency. However, the blockage of the medullary α2 adrenoceptors by Piperoxane potentiates a phrenic burst frequency increase: during the fifth minute of NA applications, the phrenic burst frequency reached 171±11% of the mean control value when ACSF is applied alone and 234±21% of the mean control value when PIP-ACSF is applied in control condition.
Piperoxan hydrochloride
CAS No.: 135-87-5
Cat. No.: VC0002672
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 135-87-5 |
---|---|
Molecular Formula | C14H20ClNO2 |
Molecular Weight | 269.77 g/mol |
IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium;chloride |
Standard InChI | InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H |
Standard InChI Key | BITRJBQGQMGGQI-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |
Canonical SMILES | C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-] |
Chemical and Structural Properties of Piperoxan Hydrochloride
Molecular Characteristics
Piperoxan hydrochloride (C₁₄H₂₀ClNO₂) has a molecular weight of 269.77 g/mol and a CAS registry number of 135-87-5 . Its SMILES notation is [NH+]1(CC2OC3=CC=CC=C3OC2)CCCCC1.[Cl-], reflecting a benzodioxan ring fused to a piperidine moiety with a hydrochloride salt formation . The compound exhibits racemic stereochemistry, with no defined stereocenters or E/Z isomerism .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₂₀ClNO₂ |
Molecular Weight | 269.77 g/mol |
Solubility (DMSO) | ≥31 mg/mL (114.91 mM) |
Storage Conditions | -20°C (lyophilized, desiccated) |
Canonical SMILES | [H]Cl.N1(CC2OC3=CC=CC=C3OC2)CCCCC1 |
Physicochemical Behavior
The compound demonstrates high solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro studies requiring stock concentrations up to 114.91 mM . Stability profiles mandate storage at -20°C, with reconstituted solutions remaining viable for one month under these conditions . Lyophilized formulations retain activity for six months at -80°C, though repeated freeze-thaw cycles degrade potency .
Pharmacological Mechanisms and Receptor Interactions
α2-Adrenoceptor Antagonism
Piperoxan hydrochloride competitively inhibits α2-adrenergic receptors, with preferential binding to presynaptic receptors at concentrations ≥50 μM . This action increases synaptic norepinephrine levels by blocking autoreceptor-mediated negative feedback, as demonstrated in medullary preparations where superfusion with 50 μM piperoxan elevated phrenic burst frequency to 163% of baseline (p<0.01) . Postsynaptic α1-receptor effects emerge at higher doses, complicating its receptor selectivity profile .
Histaminergic Activity
Diagnostic and Experimental Applications
Pheochromocytoma Testing
From 1947–1960, intravenous piperoxan (10–15 mg) served as a diagnostic aid for pheochromocytoma, with blood pressure reductions ≥35 mmHg considered positive . A 1951 JAMA report documented a false-positive rate of 0.7% in normotensive patients, though subsequent studies questioned its specificity in renal hypertension cases . The test fell out of favor following incidents of paradoxical hypertension in 16% of recipients, attributed to unopposed α1 activation at higher catecholamine concentrations .
Respiratory Modulation Studies
In neonatal mouse models, medullary application of 50 μM piperoxan increased phrenic burst frequency to 234% of control when combined with norepinephrine (25 μM), versus 171% with norepinephrine alone (p<0.05) . This potentiation suggests synergistic α2-blockade and β-adrenergic activation, though interspecies variability limits direct clinical translation.
Table 2: Respiratory Effects in Murine Models
Condition | Phrenic Burst Frequency (% Baseline) |
---|---|
Control (ACSF) | 100 ± 4 |
Piperoxan (50 μM) | 163 ± 12 |
Norepinephrine (25 μM) | 171 ± 11 |
Piperoxan + Norepinephrine | 234 ± 21 |
Anxiety and Cardiovascular Research
Primate studies utilizing 0.3 mg/kg intravenous piperoxan induced anxiety-like behaviors via central noradrenergic activation, with concurrent 18% increases in myocardial contractility (p<0.01) . These dual effects complicate its use in behavioral models, as cardiovascular changes may confound anxiety metrics.
Pharmaceutical Formulation and Stability
Stock Solution Preparation
Reconstitution protocols recommend dissolving piperoxan hydrochloride in DMSO at 31 mg/mL, generating 114.91 mM solutions stable for 30 days at -20°C . For in vivo work, sequential dilution in PEG300 (30%), Tween 80 (5%), and ddH₂O achieves injectable formulations, though precipitation occurs at pH <6.2 .
Table 3: Dilution Guide for 10 mM Working Solution
Stock Concentration | Volume Required for 1 mL 10 mM Solution |
---|---|
100 mM | 100 μL |
50 mM | 200 μL |
25 mM | 400 μL |
Synthetic Pathways
While direct synthesis data remain proprietary, WO2022195497A1 describes related 4-piperidone hydrochloride production via ethyl 4-oxopiperidine-1-carboxylate intermediates . Key steps include acid-catalyzed hydrolysis (HCl, 80°C, 6h) yielding 92% pure product, suggesting analogous routes for piperoxan synthesis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume